molecular formula C25H27N5O3 B2717696 (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide CAS No. 1396891-31-8

(E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide

Cat. No.: B2717696
CAS No.: 1396891-31-8
M. Wt: 445.523
InChI Key: MAWAMYRALZFJAM-PKNBQFBNSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide represents a novel class of compounds with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H26N4O3\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{3}

This compound features a pyrimidine core linked to a piperazine moiety and a dimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, primarily involving:

  • Inhibition of specific enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor modulation : It may interact with neurotransmitter receptors due to the piperazine structure, potentially influencing neurological pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α and IL-6 production
Antidepressant-like effectsModulates serotonin receptors
AntimicrobialExhibits activity against bacterial strains

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that the compound induces apoptosis in various cancer cell lines, with IC50 values ranging from 5 µM to 20 µM depending on the cell type tested. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using carrageenan-induced edema models. Results indicated that it significantly reduces swelling and inflammatory markers such as TNF-α and IL-6. The efficacy was comparable to standard anti-inflammatory drugs like ibuprofen, suggesting a promising therapeutic potential in treating inflammatory diseases.

Neuropharmacological Effects

Given its structural similarity to known piperazine derivatives, the compound was assessed for antidepressant-like effects in animal models. It demonstrated significant improvement in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), indicating potential serotonin receptor modulation.

Case Studies

  • In Vitro Cancer Study : A study involving various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with an IC50 value of 12 µM in MCF-7 breast cancer cells. The study highlighted its potential as a chemotherapeutic agent .
  • Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a 70% reduction in paw edema compared to control groups, indicating strong anti-inflammatory activity .
  • Neuropharmacology Assessment : In behavioral studies on mice, the administration of this compound resulted in reduced immobility times in both FST and TST, suggesting antidepressant-like effects .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-32-21-10-8-19(16-22(21)33-2)9-11-25(31)28-23-17-24(27-18-26-23)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,26,27,28,31)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWAMYRALZFJAM-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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